(1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound is notable for its unique structure, which includes a cyclohexene ring substituted with ethyl, tetramethyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine typically involves the condensation of an aldehyde or ketone with an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For example, the reaction between 3-ethyl-2,2,5,5-tetramethylcyclohexanone and aniline in the presence of an acid catalyst can yield the desired imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, imines are often studied for their potential biological activities. This compound may be investigated for its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, imines are explored for their potential therapeutic properties. This compound could be a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The specific pathways involved would depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-Ethyl-2,2,5,5-tetramethylcyclohex-3-en-1-imine: Lacks the phenyl group.
(1E)-3-Ethyl-2,2,5,5-tetramethyl-N-methylcyclohex-3-en-1-imine: Contains a methyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications.
Properties
CAS No. |
62509-59-5 |
---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
3-ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine |
InChI |
InChI=1S/C18H25N/c1-6-14-12-17(2,3)13-16(18(14,4)5)19-15-10-8-7-9-11-15/h7-12H,6,13H2,1-5H3 |
InChI Key |
MGJRXQMOUGLHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(CC(=NC2=CC=CC=C2)C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.